molecular formula C12H7ClF3N3OS B5835621 3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide

3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No.: B5835621
M. Wt: 333.72 g/mol
InChI Key: GMMQDVLZOPPEOX-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CTAT and belongs to the class of thiadiazole derivatives. CTAT has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of CTAT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CTAT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CTAT has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways in the body. The inhibition of these enzymes and pathways is believed to contribute to the anti-inflammatory and anti-tumor activity of CTAT.
Biochemical and Physiological Effects:
CTAT has been shown to have significant biochemical and physiological effects in preclinical studies. CTAT has been shown to have potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the development of new drugs. CTAT has also been shown to have significant antioxidant activity, which may contribute to its therapeutic potential. In addition, CTAT has been shown to have a low toxicity profile, making it a safe candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAT for lab experiments is its relatively simple synthesis method. CTAT can be synthesized in a laboratory setting using readily available reagents and equipment. In addition, CTAT has been shown to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one of the main limitations of CTAT is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CTAT. One area of research is the development of CTAT as a potential drug candidate for the treatment of various diseases. Further preclinical studies are needed to investigate the potential therapeutic applications of CTAT. Another area of research is the development of CTAT as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to optimize the conditions for the use of CTAT as a fluorescent probe. Overall, the study of CTAT has significant potential for the development of new drugs and diagnostic tools in various fields.

Synthesis Methods

The synthesis of CTAT involves the reaction of 4-chloroaniline with thiocarbohydrazide to form 4-chlorophenylthiocarbohydrazide. This intermediate is then reacted with trifluoroacetic anhydride to form 3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. The reaction mechanism involves the formation of a thiadiazole ring by the reaction of the thiocarbohydrazide with the trifluoroacetic anhydride, followed by the addition of the 4-chloroaniline to form the final product. The synthesis of CTAT is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

CTAT has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of CTAT is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. CTAT has been shown to have significant anti-inflammatory and anti-tumor activity in preclinical studies, making it a promising candidate for the development of new drugs. CTAT has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3OS/c13-8-4-1-7(2-5-8)3-6-9(20)17-11-19-18-10(21-11)12(14,15)16/h1-6H,(H,17,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMQDVLZOPPEOX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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